Tributyl(1-propynyl)tin (CAS 64099-82-7) is a stable, liquid organotin reagent primarily utilized as a highly chemoselective 1-propynyl transfer agent in palladium-catalyzed Stille cross-coupling reactions. With a high boiling point of 277 °C, it exists as a non-volatile liquid at standard room temperature, offering a significant handling advantage over gaseous or highly volatile alkynylating alternatives . In pharmaceutical and materials procurement, it is recognized as a critical building block for the late-stage functionalization of complex heteroaromatics, enabling the synthesis of advanced active pharmaceutical ingredients (APIs) such as mGluR1 antagonists and AMPA receptor modulators without the need for harsh basic conditions or specialized gas-handling infrastructure.
Substituting Tributyl(1-propynyl)tin with generic propynylating agents introduces severe process and safety bottlenecks. Trimethyl(1-propynyl)tin, while offering higher atom economy, is highly volatile and carries severe central nervous system toxicity, requiring extreme containment measures . Alternatively, using propyne gas via Sonogashira coupling demands pressurized gas manifolds, low-temperature condensation (bp -23 °C), and basic conditions that frequently degrade sensitive electrophilic substrates. In situ generated alternatives, such as 1-propynylzinc or 1-propynylmagnesium reagents, are highly moisture-sensitive and nucleophilic, destroying unprotected ketones, esters, and nitriles. Consequently, Tributyl(1-propynyl)tin remains the non-interchangeable choice for safe, liquid-phase, neutral-condition propynylation in complex molecule synthesis.
Trimethyltin reagents exhibit extreme volatility (boiling points often ~100–120 °C) and severe central nervous system toxicity, making them hazardous for standard benchtop and scale-up operations. In contrast, Tributyl(1-propynyl)tin features a boiling point of 277 °C, rendering it a non-volatile liquid at room temperature. This substantial difference in vapor pressure eliminates the acute inhalation risks associated with trimethyltin derivatives, allowing for standard liquid-phase dispensing and handling in conventional fume hoods without specialized containment.
| Evidence Dimension | Boiling point and room-temperature volatility |
| Target Compound Data | bp 277 °C (non-volatile liquid at 25 °C) |
| Comparator Or Baseline | Trimethyl(1-propynyl)tin (bp ~100-120 °C, highly volatile) |
| Quantified Difference | >150 °C higher boiling point, mitigating acute vapor toxicity |
| Conditions | Standard laboratory handling at 1 atm, 25 °C |
Enables safe, standard benchtop weighing and liquid dosing, avoiding the severe occupational hazards and containment costs of volatile trimethyltin reagents.
Standard propynylation often relies on propyne gas via Sonogashira coupling, which necessitates pressurized gas manifolds, sealed-tube condensation at low temperatures (bp -23 °C), and basic conditions. Tributyl(1-propynyl)tin bypasses these engineering challenges by providing the propyne moiety as a stable, high-boiling liquid that can be added precisely via syringe . Furthermore, it enables palladium-catalyzed Stille cross-coupling under neutral conditions, avoiding the base-induced degradation of sensitive substrates often observed with gaseous propyne.
| Evidence Dimension | Physical state and dosing method |
| Target Compound Data | Stable liquid, syringe-dosed at room temperature |
| Comparator Or Baseline | Propyne (flammable gas, bp -23 °C, requires pressurized handling) |
| Quantified Difference | Elimination of pressurized gas handling and low-temperature condensation |
| Conditions | Standard cross-coupling setup (1 atm, room temperature addition) |
Allows precise stoichiometric addition of the propyne moiety using standard glassware, drastically simplifying process engineering compared to gas-phase reactions.
Alternative propynylating agents, such as 1-propynylmagnesium bromide (Kumada) or 1-propynylzinc halides (Negishi), are highly nucleophilic and must be generated in situ under strictly anhydrous conditions. These reagents readily attack electrophilic functional groups like ketones, esters, and nitriles. Tributyl(1-propynyl)tin, utilized in Stille couplings, operates under mild, neutral conditions with high chemoselectivity, leaving sensitive carbonyls intact [1]. This allows for late-stage propynylation in complex API synthesis (e.g., AMPA receptor modulators) without the need for cumbersome protection-deprotection sequences.
| Evidence Dimension | Electrophile compatibility and moisture stability |
| Target Compound Data | High tolerance for carbonyls/esters; moisture-stable off-the-shelf reagent |
| Comparator Or Baseline | 1-Propynylzinc/magnesium reagents (incompatible with carbonyls; moisture-sensitive) |
| Quantified Difference | Eliminates protection/deprotection steps for electrophilic substrates |
| Conditions | Late-stage cross-coupling of highly functionalized intermediates |
Streamlines synthetic routes by enabling direct propynylation of complex, highly functionalized scaffolds without protecting group chemistry.
Because it tolerates complex, heavily functionalized scaffolds without degrading sensitive groups, Tributyl(1-propynyl)tin is the reagent of choice for the late-stage installation of propynyl groups in pharmaceutical development. It is specifically utilized in the synthesis of 4-(1-aryltriazol-4-yl)-tetrahydropyridines (mGluR1 antagonists) and azabenzimidazole-based AMPA receptor modulators, where neutral Stille coupling conditions are required to preserve existing stereocenters and electrophilic moieties [1].
In the synthesis of complex heterocycles, such as phenyl-substituted pyrimidine-diones, Tributyl(1-propynyl)tin serves as a highly effective, sterically differentiated alkyne equivalent. It participates in nickel-catalyzed [2+2+2] cycloadditions with isocyanates or enones, offering superior regioselectivity compared to terminal alkynes, while providing a stannyl handle for subsequent orthogonal cross-coupling reactions [2].
For medicinal chemistry teams generating libraries of propynylated building blocks, the use of pressurized propyne gas is logistically prohibitive. Tributyl(1-propynyl)tin allows these teams to perform precise, syringe-based liquid dosing in standard vials under standard fume hood conditions, accelerating the parallel synthesis of alkyne-substituted aromatics and heteroaromatics without specialized gas-handling infrastructure .
Acute Toxic;Irritant;Health Hazard;Environmental Hazard